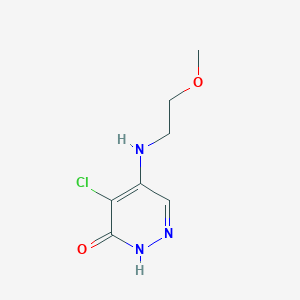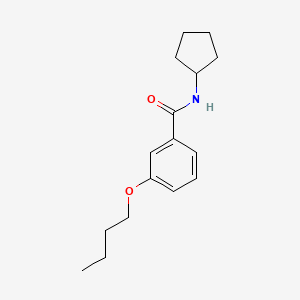
3-butoxy-N-cyclopentylbenzamide
Übersicht
Beschreibung
3-Butoxy-N-cyclopentylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry and materials science due to their structural features, such as planarity and potential for hydrogen bonding. This compound is characterized by the presence of a butoxy group attached to the benzene ring and a cyclopentyl group attached to the amide nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-N-cyclopentylbenzamide typically involves the reaction of benzoyl chloride with cyclopentylamine. The reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of an amide bond. The reaction conditions generally include the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, coupling reagents may be used to facilitate the formation of the amide bond.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Butoxy-N-cyclopentylbenzamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a butoxy radical, which can further react to form different products.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of butoxy radicals and subsequent products.
Reduction: Formation of cyclopentylamine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Butoxy-N-cyclopentylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and monoamine oxidase B.
Medicine: Explored for its potential therapeutic effects due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of supramolecular assemblies and functional materials due to its planarity and hydrogen bonding capabilities.
Wirkmechanismus
The mechanism of action of 3-butoxy-N-cyclopentylbenzamide involves enzyme inhibition. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, it can inhibit acetylcholinesterase, preventing the breakdown of acetylcholine, and monoamine oxidase B, affecting the metabolism of monoamines. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-cyclopentylbenzamide: Lacks the butoxy group, which may affect its solubility and reactivity.
3-methoxy-N-cyclopentylbenzamide: Contains a methoxy group instead of a butoxy group, which can influence its chemical properties and biological activity.
N-cyclopentyl-4-butoxybenzamide: The butoxy group is positioned differently, which can alter its interaction with enzymes and other molecules.
Uniqueness: 3-Butoxy-N-cyclopentylbenzamide is unique due to the presence of both the butoxy and cyclopentyl groups, which confer specific chemical and biological properties. The combination of these groups enhances its potential as an enzyme inhibitor and its utility in the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
3-butoxy-N-cyclopentylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-3-11-19-15-10-6-7-13(12-15)16(18)17-14-8-4-5-9-14/h6-7,10,12,14H,2-5,8-9,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXRSCGMTAINNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(DIMETHYLSULFAMOYL)PHENOXY]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B4772339.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclohexylthiourea](/img/structure/B4772341.png)
![2-[[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4772343.png)
![3-allyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4772352.png)
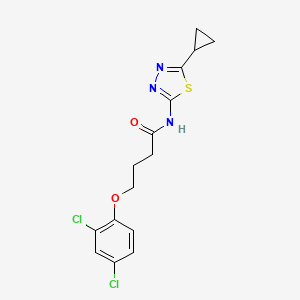
![3-[1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-N-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide](/img/structure/B4772363.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-chloro-4-methoxybenzamide](/img/structure/B4772372.png)
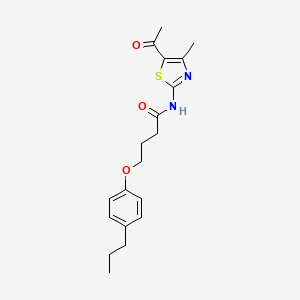
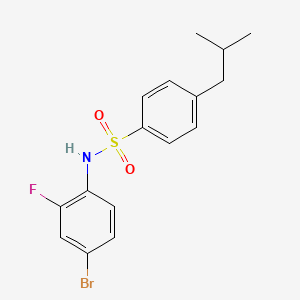
![N-methyl-N-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B4772391.png)
![5-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4772399.png)
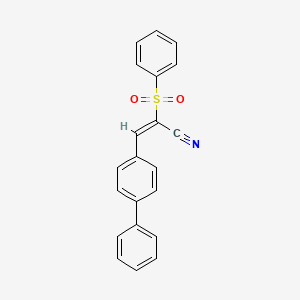
![N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4772412.png)
